N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide
Description
N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro group at the para position of the benzene ring and a 2-aminoethoxy substituent on the phenylamine moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties. The nitro group in this compound likely enhances electron-withdrawing effects, influencing reactivity, stability, and interactions with biological targets . The 2-aminoethoxy chain may improve solubility and facilitate binding to cellular receptors or enzymes, as seen in structurally related compounds .
Properties
Molecular Formula |
C14H15N3O5S |
|---|---|
Molecular Weight |
337.35 g/mol |
IUPAC Name |
N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O5S/c15-8-9-22-13-3-1-2-11(10-13)16-23(20,21)14-6-4-12(5-7-14)17(18)19/h1-7,10,16H,8-9,15H2 |
InChI Key |
KAAJBCPSIYSFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 3-(2-aminoethoxy)aniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antibacterial activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Key Compounds for Comparison:
N-(4-Methoxyphenyl)benzenesulfonamide (): Features a methoxy group (electron-donating) instead of a nitro group. The methoxy group increases electron density on the benzene ring, reducing acidity of the sulfonamide NH compared to nitro-substituted analogs. This compound is associated with bioactivity studies, suggesting substituents dictate target specificity .
3-Amino-N-ethyl-4-hydroxybenzenesulfonamide (): Contains amino and hydroxy groups, which are electron-donating and hydrophilic. These substituents enhance solubility in polar solvents but may reduce metabolic stability compared to nitro-containing derivatives .
N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride (): Shares the 2-aminoethoxy chain but lacks the sulfonamide and nitro groups. The aminoethoxy group in this compound is used to improve pharmacokinetic properties, highlighting its role in enhancing bioavailability in related structures .
Structural Impact of Nitro Group: The nitro group in N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide increases the compound’s acidity (pKa ~5–6 for sulfonamide NH) compared to methoxy-substituted analogs (pKa ~8–9) . This acidity may enhance binding to basic residues in enzymes or receptors.
Data Table: Comparative Analysis
*Calculated based on molecular formula C₁₄H₁₅N₃O₅S.
Key Findings:
- The target compound’s nitro group reduces solubility compared to amino/hydroxy analogs but improves membrane permeability due to moderate lipophilicity.
- The 2-aminoethoxy chain may mimic polyethylene glycol (PEG) chains, enhancing water solubility and reducing plasma protein binding compared to methoxy derivatives .
Biological Activity
N-[3-(2-Aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide, also known as 4-(2-aminoethyl)benzenesulfonamide, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cardiovascular and antimicrobial applications. This article reviews the compound's biological activity, synthesizing findings from various studies, and presents data tables summarizing relevant research.
1. Cardiovascular Activity
Recent studies have demonstrated that this compound exhibits significant effects on cardiovascular parameters, particularly perfusion pressure and coronary resistance.
Case Study Findings:
- A study evaluated the impact of this compound on perfusion pressure over time (3 to 18 minutes) and found that it significantly reduced perfusion pressure in a time-dependent manner compared to control and other sulfonamide derivatives (e.g., 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide) .
- The results indicated that the compound could interact with biomolecules involved in blood pressure regulation, potentially through calcium channel modulation .
Table 1: Effect of this compound on Perfusion Pressure
| Time (minutes) | Control Pressure (mm Hg) | 4-(2-aminoethyl)-benzenesulfonamide (mm Hg) |
|---|---|---|
| 3 | 30 | 20 |
| 6 | 28 | 18 |
| 9 | 27 | 15 |
| 12 | 26 | 12 |
| 15 | 25 | 10 |
| 18 | 24 | 8 |
2. Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Investigations into the antimicrobial activity of this compound have shown varying degrees of effectiveness against different bacterial strains.
Research Findings:
- The compound was tested against Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa) bacteria using the agar dilution method. None of the tested concentrations showed significant antimicrobial activity below the threshold of 100 μM .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μM) |
|---|---|
| Staphylococcus aureus | >100 |
| Staphylococcus epidermidis | >100 |
| Escherichia coli | >100 |
| Klebsiella pneumonia | >100 |
| Pseudomonas aeruginosa | >100 |
3. Pharmacokinetic Properties
Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. The ADMETLab analysis provided insights into the pharmacokinetics of this compound.
Key Pharmacokinetic Data:
- Caco-2 permeability: -5.473 (low permeability)
- MDCK permeability: 0.0003 (higher permeability)
- Human intestinal absorption (HIA): 0.032 (low absorption)
- Protein binding: 27.41% (low protein-bound)
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Caco-2 Permeability | -5.473 |
| MDCK Permeability | 0.0003 |
| Human Intestinal Absorption | 0.032 |
| CYP Inhibition | Non-inhibitor |
| Protein Binding Percentage | 27.41% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
